molecular formula C14H13FN2O3S B12116776 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- CAS No. 928003-95-6

4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-

Cat. No.: B12116776
CAS No.: 928003-95-6
M. Wt: 308.33 g/mol
InChI Key: AJRAYJBZJPIMMF-UHFFFAOYSA-N
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Description

The compound 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- (CAS: 928003-95-6) is a thiazole derivative characterized by a central thiazole ring substituted with an acetic acid group at position 2. Key structural features include:

  • A 1-methyl-2-oxoethyl side chain at position 2 of the thiazole ring.
  • A 4-fluorophenylamino group attached to the oxoethyl moiety.

This compound is part of a broader class of thiazole-based molecules, which are frequently explored in medicinal chemistry due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis likely involves multi-step reactions, such as cyclization of α-halogenated carbonyl precursors with thioamides or condensation of substituted amines with thiazole intermediates, as seen in related compounds .

Properties

CAS No.

928003-95-6

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

2-[2-[1-(4-fluoroanilino)-1-oxopropan-2-yl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C14H13FN2O3S/c1-8(14-17-11(7-21-14)6-12(18)19)13(20)16-10-4-2-9(15)3-5-10/h2-5,7-8H,6H2,1H3,(H,16,20)(H,18,19)

InChI Key

AJRAYJBZJPIMMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)CC(=O)O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- typically involves the reaction of 2-amino-4-thiazoleacetic acid with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related thiazole derivatives:

Compound Substituents Key Functional Groups CAS/References
Target Compound 4-Thiazoleacetic acid + 2-[2-(4-fluorophenylamino)-1-methyl-2-oxoethyl] Acetic acid, 4-fluorophenylamino, methyl-oxoethyl 928003-95-6
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid 4-Thiazoleacetic acid + 2-(4-hydroxyphenyl) Acetic acid, hydroxylphenyl 23551-34-0
2,3-Dihydro-2-thioxo-4-thiazoleacetic acid 4-Thiazoleacetic acid + 2-thioxo-dihydrothiazole Thiolactam, carboxylic acid 36365-79-4
2-[[4-(4-Fluorophenyl)thiazol-2-yl]amino]-2-oxoacetic acid ethyl ester Ethyl ester of 4-thiazoleacetic acid + 4-fluorophenylamino-oxoethyl Ester, 4-fluorophenylamino 130559-88-5
Aztreonam (pharmaceutical analogue) β-lactam + thiazole ring + sulfonic acid β-lactam, sulfonic acid 78110-38-0

Key Observations :

  • The methyl-oxoethyl side chain may influence steric interactions in enzyme binding, differentiating it from simpler acetic acid derivatives like .
  • Ester vs.

Physicochemical Properties

Property Target Compound 2,3-Dihydro-2-thioxo-4-thiazoleacetic acid Ethyl Ester Derivative
Molecular Weight ~294.3 g/mol (estimated) 175.23 g/mol 294.3 g/mol
Hydrogen Bond Donors 3 (NH, COOH) 2 (COOH, NH) 1 (NH)
LogP (Predicted) ~1.8 0.3 ~2.5
Solubility Moderate (polar groups) High (ionizable COOH) Low (ester)

Notes:

  • The target compound’s carboxylic acid group enhances water solubility compared to its ester analogues.

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